molecular formula C18H26N2O3S2 B4664594 4-methyl-1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine

4-methyl-1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine

Cat. No. B4664594
M. Wt: 382.5 g/mol
InChI Key: BUIICNVNXPNBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells, such as B cells and macrophages. By inhibiting BTK activity, TAK-659 can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TAK-659 has been found to reduce the production of autoantibodies in animal models of autoimmune disease.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-659 in lab experiments is its specificity for BTK. This allows researchers to study the role of BTK in various diseases and to develop new treatments that target this protein. However, one limitation of using TAK-659 is its potential toxicity. Studies have shown that TAK-659 can cause liver toxicity in some animal models, which could limit its use in clinical trials.

Future Directions

For the study of TAK-659 include the development of new drugs that target BTK and the investigation of its potential use in the treatment of other diseases.

Scientific Research Applications

TAK-659 has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(2-methylsulfanyl-5-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-14-7-11-19(12-8-14)18(21)16-13-15(5-6-17(16)24-2)25(22,23)20-9-3-4-10-20/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIICNVNXPNBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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